

Indium(I) iodide vs. Indium(III) iodide properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium(I)iodide*

Cat. No.: *B13145209*

[Get Quote](#)

A Comparative Guide to Indium(I) Iodide and Indium(III) Iodide for Researchers

This guide provides a detailed comparison of the physical, chemical, and structural properties of Indium(I) iodide (InI) and Indium(III) iodide (InI_3). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize indium compounds in their work. The following sections present quantitative data, experimental protocols for synthesis, and key applications supported by experimental findings.

Comparison of Physical and Chemical Properties

The distinct oxidation states of indium in these two compounds, +1 for InI and +3 for InI_3 , lead to significant differences in their characteristics and reactivity. A summary of their key properties is presented below.

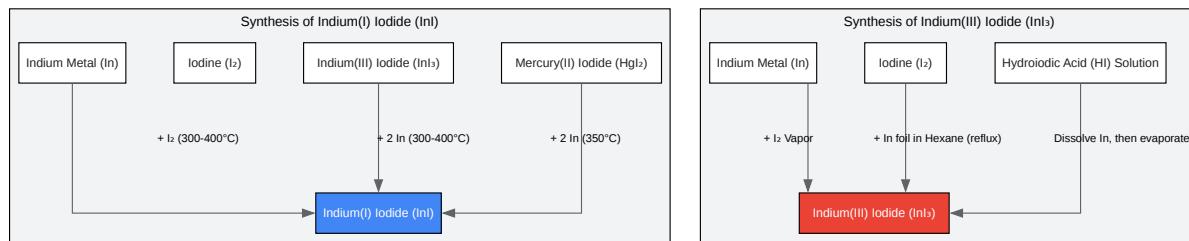
Property	Indium(I) Iodide (InI)	Indium(III) Iodide (InI ₃)
Chemical Formula	InI ^[1]	InI ₃ ^[2]
Molar Mass	241.722 g/mol ^[1]	495.53 g/mol ^{[2][3]}
Appearance	Red-brown or deep red-purple crystalline solid ^{[1][4]}	Yellow to dark yellow or magenta hygroscopic solid ^{[2][3][5]}
Density	5.31 - 5.32 g/cm ³ ^{[1][6]}	4.69 g/cm ³ ^{[2][3][5]}
Melting Point	351 - 365 °C ^{[1][6][7]}	210 °C ^{[2][3][5]}
Boiling Point	715 °C ^[7]	500 °C ^{[2][3]}
Crystal Structure	Orthorhombic ^{[1][6]}	Monoclinic ^[2]
Solubility in Water	Insoluble; decomposes slowly in hot water ^[1]	Highly soluble ^{[2][8]}
Solubility in Organic Solvents	Slightly soluble in pyridine or m-xylene ^[4]	Soluble in chloroform, benzene, ethers, and alcohols ^{[3][8]}

Structural Properties

Indium(I) Iodide (InI): InI possesses a layered orthorhombic crystal structure with the space group Cmcm^[1]. The lattice parameters are reported as $a = 4.75 \text{ \AA}$, $b = 12.76 \text{ \AA}$, and $c = 4.91 \text{ \AA}$ ^{[1][9]}. This structure is similar to that of thallium(I) iodide (TII)^[9].

Indium(III) Iodide (InI₃): Indium(III) iodide is known to exist in two forms, a yellow (β) and a red (α) form^[2]. The more commonly characterized yellow form has a monoclinic crystal structure belonging to the space group P2₁/c^[2]. Its structure consists of dimeric molecules (In_2I_6), where the indium centers are four-coordinate^{[2][10]}. The lattice parameters for this form are $a = 9.837 \text{ \AA}$, $b = 6.102 \text{ \AA}$, $c = 12.195 \text{ \AA}$, and $\beta = 107.69^\circ$ ^[2].

Experimental Protocols: Synthesis


The synthesis of these two iodides involves distinct reaction conditions reflecting their different thermal stabilities and oxidation states.

Synthesis of Indium(I) Iodide (InI): Indium(I) iodide can be prepared via the reaction of metallic indium with either iodine or another indium iodide.

- Method 1: Reaction with Iodine: Metallic indium is reacted with iodine in a vacuum at elevated temperatures (300-400 °C)[1]. The reaction proceeds as: $2 \text{ In} + \text{I}_2 \rightarrow 2 \text{ InI}$
- Method 2: Comproportionation Reaction: Stoichiometric amounts of indium metal and indium(III) iodide are heated together[1]. This reaction is also carried out in a vacuum at 300-400 °C[1]. $2 \text{ In} + \text{InI}_3 \rightarrow 3 \text{ InI}$
- Method 3: Reaction with Mercury(II) Iodide: Indium metal can be reacted with mercury(II) iodide at 350 °C[1]. $2 \text{ In} + \text{HgI}_2 \rightarrow 2 \text{ InI} + \text{Hg}$

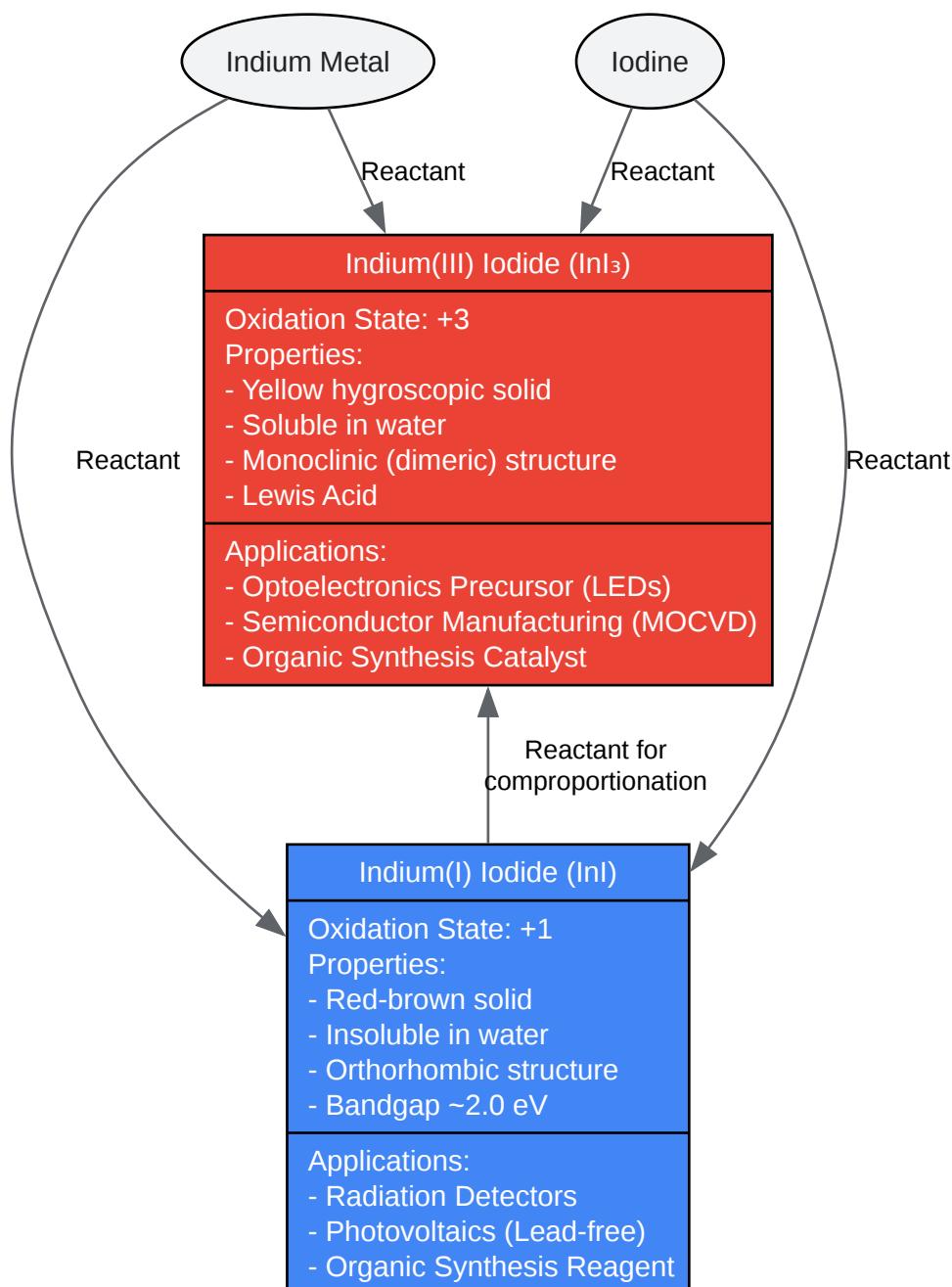
Synthesis of Indium(III) Iodide (InI₃): Indium(III) iodide is typically synthesized by the direct reaction of the elements.

- Method 1: Direct Element Reaction: Indium metal is reacted directly with an excess of iodine vapor[2]. The indium is heated to 250 °C while the iodine is at room temperature, allowing the iodine vapor to react with the hot metal[11]. $2 \text{ In} + 3 \text{ I}_2 \rightarrow 2 \text{ InI}_3$
- Method 2: Synthesis in Hexane: A thin foil of indium is suspended in degassed n-hexane under an argon atmosphere. Iodine (1.5 equivalents) is added, and the mixture is refluxed for 1-3 hours to yield InI₃[12].
- Method 3: From Solution: InI₃ can also be obtained by evaporating a solution of indium dissolved in hydroiodic acid (HI)[2].

[Click to download full resolution via product page](#)

Fig 1. Experimental workflows for the synthesis of InI and InI₃.

Comparative Applications


The differences in stability, solubility, and electronic properties between InI and InI₃ dictate their distinct applications in research and industry.

Indium(I) Iodide (InI): Due to its unique electronic structure and properties as a wide bandgap semiconductor (2.0 eV), InI is a compound of interest for novel electronic applications[6].

- **Semiconductors and Detectors:** Its high atomic number constituents and high density give it significant photon stopping power, making it a promising material for room-temperature X-ray and gamma-ray radiation detectors[6][13].
- **Photovoltaics:** Research has explored InI as a lead-free, perovskite-inspired material for thin-film solar cells[14][15].
- **Organic Synthesis:** InI serves as a reagent and catalyst in various organic reactions. It is used in indium-mediated allylations, methoxycarbonylation of alkyl iodides, and for promoting the cleavage of diselenide or disulfide bonds[14][16]. It is also a precursor for preparing indium-containing complexes and clusters[4].

Indium(III) Iodide (InI₃): InI₃ is a versatile precursor and catalyst widely used in materials science and organic chemistry.

- **Optoelectronic Devices:** It is a crucial precursor for synthesizing indium-based semiconductors and thin films used in transistors, LEDs, and transparent conductive films for touch screens[3][5].
- **Photovoltaic Cells:** InI₃ plays a role in developing solar cells by enhancing light absorption and conversion efficiency[3][5].
- **Catalysis in Organic Synthesis:** It serves as an effective Lewis acid catalyst in various organic reactions, including carbon-carbon bond formation and cascade cycloisomerization reactions[5][17][18].
- **Semiconductor Manufacturing:** It is used as a source material for creating high-quality indium-based thin films through processes like MOCVD and ALD for high-speed electronic components[19].

[Click to download full resolution via product page](#)

Fig 2. Logical relationships of InI and InI_3 properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. heegermaterials.com [heegermaterials.com]
- 4. INDIUM(I) IODIDE | 13966-94-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. zegmetal.com [zegmetal.com]
- 8. indium(III) iodide [chemister.ru]
- 9. journals.iucr.org [journals.iucr.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INDIUM(III) IODIDE synthesis - chemicalbook [chemicalbook.com]
- 13. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. osti.gov [osti.gov]
- 16. ヨウ化インジウム(I) powder, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 17. guidechem.com [guidechem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbno.com [nbno.com]
- To cite this document: BenchChem. [Indium(I) iodide vs. Indium(III) iodide properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13145209#indium-i-iodide-vs-indium-iii-iodide-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com